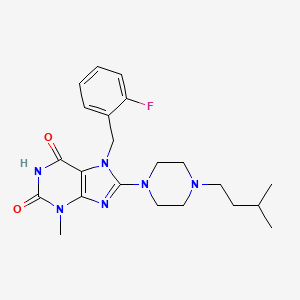

7-(2-fluorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-(2-fluorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by substitutions at positions 7 and 8 of the purine-dione core. Purine-diones are widely studied for their pharmacological activities, including kinase inhibition, analgesic effects, and metabolic regulation . Structural modifications at these positions are critical for tuning selectivity, potency, and pharmacokinetic properties.

Properties

IUPAC Name |

7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN6O2/c1-15(2)8-9-27-10-12-28(13-11-27)21-24-19-18(20(30)25-22(31)26(19)3)29(21)14-16-6-4-5-7-17(16)23/h4-7,15H,8-14H2,1-3H3,(H,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLVHYLKIDZXOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy, have been identified as targets of related compounds. This suggests that the compound could potentially affect these pathways.

Result of Action

It is known that related compounds can inhibit ents, reducing the uptake of certain substrates. This suggests that the compound could potentially have similar effects.

Action Environment

It is known that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2. This suggests that the compound’s action could potentially be influenced by the chemical environment.

Biological Activity

The compound 7-(2-fluorobenzyl)-8-(4-isopentylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₂₄H₃₁FN₆O₂

- Molecular Weight : 447.53 g/mol

- SMILES Notation : CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F

- InChI Key : JMZXYZSTEKMPDV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. It is believed to exhibit effects on:

- Adenosine Receptors : As a purine derivative, it may act as an agonist or antagonist at adenosine receptors, influencing various physiological processes such as inflammation and neuroprotection.

- Enzymatic Inhibition : The compound may inhibit enzymes involved in purine metabolism, potentially affecting cellular energy levels and signaling pathways.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. In animal models of neurodegeneration, it has been shown to:

- Reduce oxidative stress markers.

- Improve cognitive function in models of Alzheimer's disease.

Case Studies

-

Study on Anticancer Activity :

- Researchers conducted a study involving the administration of the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective anticancer properties.

-

Neuroprotection in Rodent Models :

- In a controlled study, rodents treated with the compound showed improved performance in memory tests following induced neurotoxic damage. This supports its potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Analogs

Piperazine substituents at position 8 are common in purine-diones due to their versatility in modulating solubility and target binding. Key analogs include:

The isopentyl group in the target compound increases lipophilicity compared to hydroxyethyl or methyl substituents, which may enhance tissue penetration but reduce aqueous solubility .

Fluorobenzyl-Substituted Analogs

The fluorobenzyl group at position 7 influences electronic and steric interactions. Notable examples:

Other Position 8 Substitutions

Diverse substituents at position 8 yield varied pharmacological profiles:

The target compound’s piperazinyl group contrasts with these substituents, suggesting divergent target selectivity. Piperazine derivatives often exhibit improved solubility and receptor engagement compared to alkyl or aromatic substituents .

Key Research Findings and Implications

- SAR Insights : Substitutions at position 8 significantly modulate activity. For example, pyridin-2-yloxy groups eliminate CNS effects while retaining analgesia, highlighting the role of steric and electronic factors .

- Pharmacokinetics : Lipophilic groups like isopentyl may prolong half-life but require formulation optimization to mitigate solubility challenges .

- Synthetic Feasibility : Analogous compounds (e.g., kinase inhibitors) suggest viable routes using bromopurine intermediates and amine nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.